molecular formula C21H27N3O5 B12613356 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-19-6

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine

Cat. No.: B12613356
CAS No.: 918482-19-6
M. Wt: 401.5 g/mol
InChI Key: WILSAZCYBCQENW-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine is a complex organic compound with the molecular formula C21H27N3O5 It is characterized by the presence of a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a 2-phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 1-(2-phenoxyethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenolic and piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: 1-[(4,5-Diamino-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Phenolic and piperazine derivatives.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperidine
  • 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)morpholine

Comparison: Compared to its analogs, 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine exhibits unique properties due to the presence of the piperazine ring, which can enhance its binding affinity to certain biological targets. Additionally, the combination of the dimethoxy and nitro groups provides a distinct electronic environment that can influence its reactivity and interactions.

Properties

CAS No.

918482-19-6

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine

InChI

InChI=1S/C21H27N3O5/c1-27-20-14-17(19(24(25)26)15-21(20)28-2)16-23-10-8-22(9-11-23)12-13-29-18-6-4-3-5-7-18/h3-7,14-15H,8-13,16H2,1-2H3

InChI Key

WILSAZCYBCQENW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CCOC3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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